Apixaban

Description

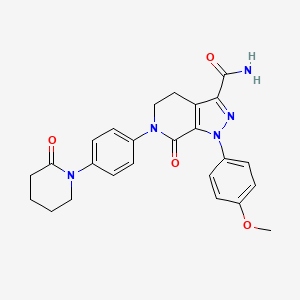

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBYKSOIHPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436500 | |

| Record name | Apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.11mg/mL, Aqueous solubility across the physiological pH range is approximately 0.04 mg/L | |

| Record name | Apixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apixaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to pale-yellow powder | |

CAS No. |

503612-47-3 | |

| Record name | Apixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503612-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z9Y7UWC1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apixaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Apixaban mechanism of action on factor Xa

An In-depth Technical Guide to the Mechanism of Action of Apixaban on Factor Xa

Abstract

This compound is an oral, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2] Its mechanism of action involves potent, reversible binding to the active site of both free and clot-bound FXa, as well as FXa within the prothrombinase complex.[1][3] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent fibrin clot formation.[1][2] this compound exhibits predictable pharmacokinetics and pharmacodynamics, which allows for fixed-dosing regimens without the need for routine coagulation monitoring.[3] This whitepaper provides a detailed examination of this compound's molecular interaction with FXa, summarizes key quantitative data from inhibitory and kinetic assays, and outlines detailed protocols for relevant experimental procedures.

The Role of Factor Xa in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X to Factor Xa.[4] Factor Xa, a serine protease, plays a pivotal role by assembling with its cofactor, Factor Va, on a phospholipid surface to form the prothrombinase complex.[4][5] This complex is the central effector of clotting, as it amplifies the conversion of prothrombin (Factor II) into thrombin (Factor IIa) by over 100,000-fold.[5] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the structural meshwork of a thrombus.[1]

This compound's Core Mechanism of Action on Factor Xa

This compound functions as a potent, oral, reversible, direct, and highly selective inhibitor of FXa.[3] Its inhibitory action does not require cofactors like antithrombin III.[2][3] this compound binds directly to the active site of the FXa enzyme, physically obstructing access for its natural substrate, prothrombin.[1] This competitive, reversible binding effectively neutralizes the enzyme's catalytic activity.[1][6] A key advantage of this compound is its ability to inhibit not only free FXa circulating in the plasma but also FXa that is already incorporated into the prothrombinase complex or bound within an existing thrombus.[1][3][6] This comprehensive inhibition halts the propagation phase of coagulation and prevents further thrombus growth.[2][3]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coagulation - Wikipedia [en.wikipedia.org]

- 5. Mechanistic Basis for the Differential Effects of Rivaroxaban and this compound on Global Tests of Coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: an oral direct factor-xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Metabolism of Apixaban: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of Apixaban, a direct, potent, and selective inhibitor of Factor Xa. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in various animal models, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties in preclinical species, characterized by good oral bioavailability, a small volume of distribution, and low systemic clearance.[1] These attributes suggest that this compound is primarily distributed to the blood, its site of therapeutic action.[2]

Absorption and Bioavailability

Following oral administration, this compound is well absorbed in several animal species, with the time to reach maximum plasma concentration (Tmax) typically observed between 1 to 2 hours.[3][4] The absolute oral bioavailability is good in rats, dogs, and chimpanzees, generally exceeding 50%.[1][5] However, rabbits exhibit significantly lower bioavailability and higher clearance compared to other species.[3][4][6]

Table 1: Oral Bioavailability of this compound in Preclinical Species

| Species | Oral Bioavailability (%) | Reference |

| Rat | ~50% or greater | [1] |

| 34% | [7] | |

| Dog | ~50% or greater | |

| 88% | [7] | |

| 28.4% | [8] | |

| Chimpanzee | ~50% or greater | |

| 51% | [2][7] | |

| Rabbit | 3% | [6] |

Distribution

This compound demonstrates a small volume of distribution (Vd) across different animal models, indicating limited extravascular tissue distribution.[1][2] This is consistent with the drug remaining predominantly in the systemic circulation.[2] Plasma protein binding is high in rats and dogs, but lower in monkeys and rabbits.[3][4] In rats, tissue distribution studies using radiolabeled this compound showed the highest concentrations in organs of elimination such as the gastrointestinal tract, liver, and urinary bladder, with limited penetration into the brain and fetal tissues.[9]

Table 2: Volume of Distribution and Plasma Protein Binding of this compound

| Species | Volume of Distribution (Vd) (L/kg) | Unbound Fraction (%) | Plasma Protein Binding (%) | Reference |

| Rat | ~0.5 | 4% | 92-96% | [1][3][4] |

| 0.31 | [2][7] | |||

| Dog | ~0.2 | 8% | 92-96% | [3][4] |

| 0.29 | [2][7] | |||

| 0.177 | [8] | |||

| Chimpanzee | ~0.17 | 5% | - | [2] |

| Monkey | - | - | 59% | [3][4] |

| Rabbit | - | - | 63% | [3][4] |

Metabolism

The metabolism of this compound has been investigated in multiple species, revealing several metabolic pathways. The primary site of metabolism is the liver.[2][7] The main metabolic transformations include O-demethylation, hydroxylation, and subsequent sulfation or glucuronidation of the O-demethylated metabolite.[10][11] In vitro studies with human liver microsomes indicate that CYP3A4 is the primary enzyme responsible for the O-demethylation of this compound.[2][7]

The major circulating metabolite in humans, O-demethyl this compound sulfate (M1), is also present in the plasma of mice, rats, and dogs, but to a lesser extent relative to the parent compound.[10][12] Rabbits, however, show a distinct metabolic profile with O-demethyl this compound (M2) and O-demethyl this compound glucuronide (M14) as the prominent circulating components, while this compound itself is a minor component.[10][12] Despite the presence of metabolites, unchanged this compound is the major drug-related component in the plasma of most species studied, except for rabbits.[10] Importantly, the major human metabolite, O-demethyl this compound sulfate, is inactive against human Factor Xa.[3][13]

Caption: Major metabolic pathways of this compound.

Excretion

This compound is eliminated through multiple pathways, including renal excretion, metabolism, and direct intestinal/biliary excretion.[3][7] The fecal route is the major elimination pathway in animals, accounting for over 54% of the administered dose, while urinary excretion is a minor route, accounting for less than 15%.[10][12] In bile duct-cannulated rats, a significant portion of an intravenous dose was recovered as unchanged drug in the feces, suggesting direct intestinal excretion.[10][12] Renal clearance constitutes approximately 10-30% of the systemic clearance in rats, dogs, and chimpanzees.[1]

Table 3: Systemic Clearance of this compound in Preclinical Species

| Species | Systemic Clearance (CL) (L/h/kg) | Reference |

| Rat | ~0.9 | [1] |

| 0.26 | [7] | |

| Dog | ~0.04 | |

| 0.052 | [7] | |

| Chimpanzee | ~0.018 | |

| 0.018 | [2][7] | |

| Rabbit | 2.55 | [6] |

Experimental Protocols

Detailed descriptions of the experimental protocols are synthesized from the available literature.

Animal Models

Preclinical studies of this compound have utilized various animal models, including:

-

Rodents: Male and female Sprague-Dawley rats, ICR mice.[9][10]

-

Non-rodents: Male Beagle dogs, chimpanzees, and New Zealand White rabbits.[1][6][10]

-

Specialized Models: Pregnant and lactating rats for tissue distribution studies, and bile duct-cannulated rats and dogs for excretion pathway analysis.[9][14]

Dosing and Sample Collection

-

Dosing: this compound was administered both intravenously (IV) and orally (PO).[8] For pharmacokinetic studies, doses were typically administered as a single bolus.[10] For some studies in dogs, oral doses of 5 mg/kg of 14C-labeled this compound were used.[5][15] In another study, dogs received 0.5 mg/kg IV or PO.[5][15]

-

Sample Collection: Blood samples were collected at various time points post-dosing via appropriate methods for each species (e.g., tail vein, jugular vein).[16] Plasma was separated by centrifugation and stored frozen until analysis.[17] For metabolism and excretion studies, urine and feces were collected over specified periods.[10] In bile duct-cannulated animals, bile was also collected.[10]

References

- 1. Preclinical pharmacokinetics and pharmacodynamics of this compound, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical discovery of this compound, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism, pharmacokinetics and pharmacodynamics of the factor Xa inhibitor this compound in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and Biologic Activity of this compound in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue distribution and elimination of [14C]this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative metabolism of 14C-labeled this compound in mice, rats, rabbits, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative Metabolism of 14C-Labeled this compound in Mice, Rats, Rabbits, Dogs, and Humans | Semantic Scholar [semanticscholar.org]

- 13. Preclinical discovery of this compound, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Pharmacokinetics and Biologic Activity of this compound in Healthy Dogs [frontiersin.org]

- 16. madbarn.com [madbarn.com]

- 17. This compound Anticoagulant Monitoring | Cornell University College of Veterinary Medicine [vet.cornell.edu]

An In-depth Technical Guide on the Core Effects of Apixaban on the Intrinsic and Extrinsic Coagulation Cascade

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apixaban is an orally bioavailable, highly selective, reversible, and direct inhibitor of Factor Xa (FXa).[1] By targeting FXa, a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways, this compound effectively reduces thrombin generation and subsequent fibrin clot formation.[2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on coagulation parameters, and detailed protocols for relevant in vitro assays. The information presented is intended to serve as a foundational resource for researchers and professionals involved in the study and development of anticoagulant therapies.

The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into two primary initiating pathways—the intrinsic and extrinsic—that merge into a common pathway.

-

The Extrinsic Pathway: Activated by external trauma and exposure to tissue factor (TF), this pathway is considered the primary initiator of coagulation in vivo.[2][4]

-

The Intrinsic Pathway: Triggered by trauma within the vascular system, such as exposure to collagen, which activates platelets.[2] This pathway involves Factors XII, XI, IX, and VIII.[2]

-

The Common Pathway: Both the intrinsic and extrinsic pathways converge at the activation of Factor X to Factor Xa. Factor Xa then catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn converts soluble fibrinogen into insoluble fibrin strands, forming the clot.[2]

This compound's Mechanism of Action

This compound is a direct FXa inhibitor that binds selectively and reversibly to the active site of both free and clot-bound FXa.[3] This inhibition prevents FXa from catalyzing the conversion of prothrombin to thrombin, thereby decreasing thrombin generation and the subsequent development of a thrombus.[5] Unlike indirect inhibitors, this compound's activity does not require antithrombin III.[2] By targeting FXa, this compound effectively attenuates the propagation phase of the coagulation cascade.[2] It does not have a direct effect on platelet aggregation but indirectly inhibits platelet aggregation induced by thrombin.[5]

Quantitative Effects on Coagulation Assays

The anticoagulant effect of this compound can be measured using various coagulation assays. However, the sensitivity of these assays to this compound varies significantly.

Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)

PT and aPTT assays are common screening tests for the extrinsic and intrinsic pathways, respectively. This compound demonstrates a concentration-dependent prolongation of both PT and aPTT.[6][7] However, these assays generally show poor sensitivity, especially at therapeutic concentrations, making them unsuitable for accurate quantitative measurement of this compound's anticoagulant effect.[6][8] The sensitivity is highly dependent on the specific reagents used.[6][9] For instance, at a concentration of 225 ng/mL, this compound only prolongs PT and aPTT clotting times by approximately 1.15-fold compared to a blank sample.[10][11]

| This compound Concentration (ng/mL) | PT Ratio (vs. 0 ng/mL) | aPTT Ratio (vs. 0 ng/mL) |

| 41 | ~1.05[12] | ~1.05[12] |

| 94 | ~1.10[12] | ~1.10[12] |

| 225 | ~1.15 - 1.30[10][11][12] | ~1.15[10][11][12] |

| Table 1: Effect of this compound on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). Ratios are approximate median values compiled from multiple studies. |

Chromogenic Anti-Factor Xa Assay

The chromogenic anti-Factor Xa (anti-Xa) assay is the most appropriate method for measuring this compound's pharmacodynamic effect due to its strong correlation with plasma drug concentrations.[8] This assay directly measures the inhibition of FXa activity. Therapeutic reference ranges have not been definitively established, but clinical trial data provide expected peak and trough concentrations.[13]

| Dosing Regimen | Time Point | Mean Anti-Xa Activity (ng/mL) (5th-95th Percentile) |

| 2.5 mg Twice Daily | Trough | 123 (59 - 221)[14] |

| 2.5 mg Twice Daily | Peak | 171 (91 - 321)[14] |

| 5 mg Twice Daily | Trough | 172 (79 - 347)[14] |

| 5 mg Twice Daily | Peak | 243 (126 - 499)[14] |

| Table 2: Expected steady-state this compound concentrations as measured by anti-Xa assay in patients with non-valvular atrial fibrillation. Data adapted from clinical trial publications. |

Experimental Protocols

Detailed methodologies for the key assays are provided below. It is crucial to note that specific reagents, instruments, and calibrators will influence results.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.[15]

Principle: Thromboplastin (a source of Tissue Factor and phospholipids) and calcium are added to citrated platelet-poor plasma. The time taken for a fibrin clot to form is measured.[16][17]

Methodology:

-

Sample Preparation: Collect whole blood into a 3.2% sodium citrate tube (blue top) at a 9:1 blood-to-anticoagulant ratio.[15][18] Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[19] The test should be performed within 4 hours of collection.[19]

-

Reagent Preparation: Pre-warm PT reagent (containing thromboplastin and calcium chloride) and patient/control plasma samples to 37°C.[19]

-

Assay Procedure (Manual): a. Pipette 100 µL of plasma into a pre-warmed test tube. b. Incubate for 1-2 minutes at 37°C. c. Forcibly add 200 µL of the pre-warmed PT reagent and simultaneously start a stopwatch. d. Observe the mixture and stop the timer at the first sign of fibrin clot formation. e. Record the time in seconds.

-

Automated Systems: Follow the specific instrument manufacturer's instructions. The principle remains the same, with clot detection performed photo-optically or mechanically.[16]

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the intrinsic and common pathways.[20][21]

Principle: An intrinsic pathway activator (e.g., silica, kaolin) and phospholipids are incubated with citrated platelet-poor plasma, followed by the addition of calcium to initiate clotting. The time to clot formation is measured.[22]

Methodology:

-

Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.[23]

-

Reagent Preparation: Allow aPTT reagent (containing activator and phospholipid) and 0.025 M calcium chloride solution to reach room temperature, then pre-warm to 37°C before use.[24]

-

Assay Procedure (Manual): a. Pipette 50 µL of PPP into a test tube. b. Add 50 µL of the aPTT reagent. c. Incubate the mixture for a specified time (e.g., 3 minutes) at 37°C.[23][24] d. Forcibly add 50 µL of the pre-warmed calcium chloride solution and simultaneously start a stopwatch. e. Observe the mixture and stop the timer at the first sign of fibrin clot formation. f. Record the time in seconds.

-

Automated Systems: Refer to the instrument-specific protocol for automated execution.

Chromogenic Anti-Factor Xa Assay

This assay quantitatively measures this compound concentration.[13]

Principle: The patient's plasma is mixed with a known amount of excess FXa. The residual FXa (not inhibited by this compound) cleaves a chromogenic substrate, releasing a colored compound. The color intensity is inversely proportional to the this compound concentration in the sample.

Methodology:

-

Sample Preparation: Prepare double-centrifuged, platelet-poor plasma (PPP) to minimize platelet contamination, which can affect results.[25][26] Freeze plasma immediately if not tested within 4 hours.[26]

-

Reagent and Calibrator Preparation: Reconstitute this compound-specific calibrators, controls, and reagents according to the manufacturer's instructions.

-

Assay Procedure (Automated Coagulometer): a. The instrument pipettes patient plasma, this compound calibrators, or controls into a cuvette. b. A reagent containing a known excess of bovine or human FXa is added. An incubation period allows this compound in the plasma to bind to and inhibit the FXa. c. A chromogenic substrate specific for FXa is added. d. The instrument measures the rate of color change (change in optical density per minute) at a specific wavelength (e.g., 405 nm). e. The concentration of this compound in the patient sample is determined by interpolating its result onto a calibration curve generated from the calibrators.

Conclusion

This compound exerts its anticoagulant effect through the potent and selective direct inhibition of Factor Xa, a key protease at the junction of the intrinsic and extrinsic coagulation pathways. This mechanism leads to a reduction in thrombin generation and fibrin formation. While this compound prolongs standard clotting assays like PT and aPTT in a concentration-dependent manner, their low sensitivity renders them unreliable for therapeutic monitoring. The chromogenic anti-Factor Xa assay, calibrated specifically for this compound, stands as the gold-standard laboratory method for accurately quantifying its plasma concentration and pharmacodynamic effect. A thorough understanding of these principles and methodologies is essential for professionals engaged in anticoagulant research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Dependence of clot structure and fibrinolysis on this compound and clotting activator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Anti-Factor Xa Activity in Patients on this compound for Non-Valvular Atrial Fibrillation [jstage.jst.go.jp]

- 9. Comparison of the effects of this compound and rivaroxaban on prothrombin and activated partial thromboplastin times using various reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of this compound on commonly used coagulation assays: results from the Belgian national External Quality Assessment Scheme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sciensano.be [sciensano.be]

- 13. hematology.testcatalog.org [hematology.testcatalog.org]

- 14. Direct Xa Inhibitor Levels | Test Fact Sheet [arupconsult.com]

- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 16. labcorp.com [labcorp.com]

- 17. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 18. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 19. atlas-medical.com [atlas-medical.com]

- 20. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

- 21. emedicine.medscape.com [emedicine.medscape.com]

- 22. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 23. linear.es [linear.es]

- 24. atlas-medical.com [atlas-medical.com]

- 25. This compound Assay (Anti Xa) [healthcare.uiowa.edu]

- 26. This compound, Anti-Xa, Plasma (APIXA) [marshfieldlabs.org]

In Vitro Binding Affinity of Apixaban to Factor Xa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies investigating the binding affinity of Apixaban to its target, Factor Xa (FXa). This compound is a direct, selective, and orally bioavailable inhibitor of FXa, a critical enzyme in the blood coagulation cascade.[1][2][3] Understanding the kinetics and thermodynamics of this interaction is paramount for the development and optimization of anticoagulant therapies.

Quantitative Analysis of this compound-Factor Xa Binding Affinity

The binding affinity of this compound to Factor Xa has been quantified using various in vitro techniques, yielding key parameters such as the inhibition constant (Kᵢ), the dissociation constant (Kₔ), the half-maximal inhibitory concentration (IC₅₀), and the association (kₒₙ) and dissociation (kₒff) rate constants. These values collectively characterize the potency and binding dynamics of this compound.

| Parameter | Value | Condition | Species | Reference |

| Kᵢ | 0.08 nM | 25°C, vs. synthetic tripeptide substrate | Human | [4][5] |

| 0.25 nM | 37°C | Human | [1][2][6] | |

| 0.62 nM | Prothrombinase complex | Human | [1][2] | |

| 1.7 nM | Prothrombinase:prothrombin complex | Human | [1][2] | |

| 0.16 nM | Rabbit | |||

| 1.3 nM | Rat | |||

| 1.7 nM | Dog | |||

| IC₅₀ | 1.3 nM | Thrombus-associated FXa | Human | [5] |

| 340 to >1000 ng/mL | Human | [7] | ||

| kₒₙ (Association Rate) | ~20 µM⁻¹s⁻¹ (2 x 10⁷ M⁻¹s⁻¹) | Human | [1][2][4] | |

| 12 µM⁻¹s⁻¹ | Prothrombinase complex | Human | [1][2] | |

| 4 µM⁻¹s⁻¹ | Prothrombinase:prothrombin complex | Human | [1][2] | |

| kₒff (Dissociation Rate) | Dissociation half-life of 1-2 min | Human | [1][2] | |

| Dissociation half-life of 3.4 min | Human | [4] |

Experimental Protocols for Determining Binding Affinity

A variety of biophysical and biochemical assays are employed to characterize the interaction between this compound and Factor Xa. Below are detailed methodologies for key experiments.

Enzyme Kinetics Assays

Enzyme kinetics studies are fundamental to determining the inhibition constant (Kᵢ) and the mode of inhibition.

Principle: The rate of Factor Xa-catalyzed hydrolysis of a chromogenic substrate is measured in the presence and absence of this compound. The data are then fitted to kinetic models (e.g., Michaelis-Menten) to determine the Kᵢ.

Detailed Methodology:

-

Reagents and Buffers:

-

Purified human Factor Xa.

-

Chromogenic Factor Xa substrate (e.g., N-α-benzyloxycarbonyl-D-Arg-Gly-Arg-pNA).

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing NaCl and CaCl₂).

-

-

Assay Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

Factor Xa is pre-incubated with each concentration of this compound for a defined period to allow for binding equilibrium to be reached.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

-

Control reactions without this compound are run in parallel.

-

-

Data Analysis:

-

Initial reaction velocities are calculated from the linear portion of the absorbance versus time plots.

-

The data are plotted as reaction velocity versus substrate concentration for each inhibitor concentration.

-

Non-linear regression analysis is used to fit the data to competitive, non-competitive, or mixed-inhibition models to determine the Kᵢ.

-

Chromogenic Anti-Xa Assays

These assays are widely used in clinical and research settings to measure the activity of Factor Xa inhibitors in plasma.

Principle: The assay measures the residual activity of a known amount of exogenous Factor Xa after incubation with plasma containing an anti-Xa agent like this compound. The residual FXa cleaves a chromogenic substrate, and the resulting color change is inversely proportional to the concentration of the inhibitor.

Detailed Methodology:

-

Sample Preparation:

-

Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

-

-

Assay Procedure:

-

Patient plasma or a calibrator plasma containing a known concentration of this compound is incubated with a reagent containing a fixed amount of bovine or human Factor Xa.

-

During this incubation, this compound in the plasma inhibits the added Factor Xa.

-

A chromogenic substrate for Factor Xa is then added.

-

The residual, uninhibited Factor Xa cleaves the substrate, releasing a colored compound (p-nitroaniline).

-

The rate of color development is measured spectrophotometrically at 405 nm.

-

-

Data Analysis:

-

A standard curve is generated using calibrators with known concentrations of this compound.

-

The concentration of this compound in the test sample is determined by interpolating its absorbance value on the standard curve.

-

Clotting Assays

Clotting-based assays, such as the Prothrombin Time (PT) and activated Partial Thromboplastin Time (aPTT), assess the overall effect of anticoagulants on the coagulation cascade.

Principle: These assays measure the time it takes for plasma to clot after the addition of reagents that trigger different parts of the coagulation cascade. The prolongation of clotting time is indicative of the anticoagulant effect.

Detailed Methodology:

-

Sample Preparation:

-

Citrated platelet-poor plasma is used.

-

-

Prothrombin Time (PT) Assay:

-

The plasma sample is pre-warmed to 37°C.

-

Thromboplastin reagent (containing tissue factor and phospholipids) is added to initiate the extrinsic pathway of coagulation.

-

The time to fibrin clot formation is measured.

-

-

Activated Partial Thromboplastin Time (aPTT) Assay:

-

The plasma sample is incubated with an activator (e.g., silica, kaolin) and phospholipids to activate the intrinsic pathway.

-

Calcium chloride is then added to initiate clot formation.

-

The time to clot formation is measured.

-

-

Data Analysis:

-

The clotting times of samples containing this compound are compared to those of control plasma. The concentration required to double the clotting time (EC₂ₓ) can be determined.

-

Advanced Biophysical Techniques

While detailed protocols for this compound are less commonly published, the following techniques are instrumental in providing deeper insights into the binding kinetics and thermodynamics.

-

Surface Plasmon Resonance (SPR):

-

Principle: Measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (Factor Xa). This allows for real-time monitoring of association and dissociation.

-

Generalized Protocol: Factor Xa is immobilized on a sensor chip. A solution of this compound is flowed over the chip surface, and the binding is detected as a change in the SPR signal. After the association phase, a buffer is flowed to monitor the dissociation. The resulting sensorgram is fitted to kinetic models to determine kₒₙ and kₒff, from which the Kₔ can be calculated.

-

-

Isothermal Titration Calorimetry (ITC):

-

Principle: Directly measures the heat released or absorbed during the binding of a ligand (this compound) to a macromolecule (Factor Xa).

-

Generalized Protocol: A solution of this compound is titrated into a solution containing Factor Xa in a sample cell. The heat change associated with each injection is measured. The resulting thermogram provides information on the binding affinity (Kₐ or Kₔ), stoichiometry (n), and enthalpy of binding (ΔH).

-

-

Stopped-Flow Fluorescence Spectroscopy:

-

Principle: This technique rapidly mixes solutions of the enzyme and inhibitor and monitors the change in protein fluorescence (e.g., tryptophan fluorescence) upon binding.

-

Generalized Protocol: Solutions of Factor Xa and this compound are rapidly mixed in a stopped-flow apparatus. The change in the intrinsic fluorescence of Factor Xa upon this compound binding is monitored over time. The kinetic data can be fitted to determine the association and dissociation rate constants.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and the experimental approaches, the following diagrams are provided.

References

- 1. droracle.ai [droracle.ai]

- 2. This compound inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical discovery of this compound, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Factor Xa Inhibitory Profile of this compound, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

Apixaban in Animal Models of Thrombosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of apixaban in preclinical animal models of thrombosis. It is designed to offer researchers and drug development professionals a detailed resource on experimental protocols, quantitative data for comparative analysis, and a visual representation of the underlying biological pathways and experimental workflows.

Introduction

This compound is an oral, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1] By binding to both free and clot-bound FXa, this compound effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.[2] Its predictable pharmacokinetic profile has positioned it as a leading anticoagulant for the prevention and treatment of various thromboembolic disorders in humans.[1] Preclinical evaluation in animal models is a cornerstone of understanding its efficacy, safety, and mechanism of action. This guide synthesizes key findings and methodologies from various studies to aid in the design and interpretation of future research.

Mechanism of Action: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge at the activation of Factor X.[3] Activated Factor X (FXa) then plays a pivotal role in the common pathway, catalyzing the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, converts soluble fibrinogen into insoluble fibrin monomers, which polymerize to form a clot.[3] this compound exerts its anticoagulant effect by directly inhibiting FXa, thus disrupting this cascade.[2]

Quantitative Data from Animal Studies

The following tables summarize the quantitative data on the efficacy and safety of this compound in various animal models of thrombosis. These tables are intended for easy comparison of dosages, outcomes, and experimental conditions.

Table 1: this compound in Venous Thrombosis Models

| Animal Model | Species | This compound Dose | Primary Efficacy Endpoint | Results | Bleeding Endpoint | Results | Citation |

| Vena Cava Thread | Rabbit | 0.11 mg/kg/h IV | 50% reduction in thrombus weight | Achieved | Cuticle Bleeding Time | >3-fold increase at >3 mg/kg/h | [4] |

| Vena Cava Stenosis | Rabbit | 0.16 µM (IC50) | 50% inhibition of thrombus formation | Achieved | Cuticle Bleeding Time | 9% increase at ID80 | [5] |

| Arteriovenous Shunt | Rabbit | 0.27 mg/kg/h IV | 50% reduction in thrombus weight | Achieved | Cuticle Bleeding Time | >3-fold increase at >3 mg/kg/h | [4] |

Table 2: this compound in Arterial Thrombosis Models

| Animal Model | Species | This compound Dose | Primary Efficacy Endpoint | Results | Bleeding Endpoint | Results | Citation |

| FeCl3-induced Carotid Artery | Rabbit | 0.04 mg/kg/h IV | 20% reduction in thrombus weight | Achieved | Cuticle Bleeding Time | No significant increase | [6] |

| FeCl3-induced Carotid Artery | Rabbit | 0.3 mg/kg/h IV | 50% reduction in thrombus weight | Achieved | Cuticle Bleeding Time | No significant increase | [6] |

| Electrolytic-mediated Carotid Artery | Rabbit | 101 nM (EC50) | 50% reduction in thrombus weight | Achieved | Not specified | Not specified | [7][8] |

Table 3: this compound in Stroke Models

| Animal Model | Species | This compound Dose | Primary Efficacy Endpoint | Results | Bleeding Endpoint | Results | Citation |

| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 20 mg/kg IP | Reduction in infarct volume | 43 ± 7% vs. 76 ± 7% in control | Brain Hemorrhage | No hemorrhages observed | [9] |

| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 100 mg/kg IP | Reduction in infarct volume | 32 ± 8% vs. 76 ± 7% in control | Brain Hemorrhage | No hemorrhages observed | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Rats

This model is widely used to study arterial thrombosis due to its simplicity and reproducibility.[10][11]

Protocol:

-

Animal Preparation: Anesthetize male Sprague-Dawley rats. Expose the common carotid artery through a midline cervical incision.

-

Thrombus Induction: Apply a filter paper saturated with a 35-50% FeCl₃ solution to the adventitial surface of the carotid artery for 3-10 minutes.[11][12]

-

This compound Administration: Administer this compound (e.g., via intravenous infusion or intraperitoneal injection) at the desired dose prior to or following the FeCl₃ application.

-

Monitoring: Monitor blood flow using a Doppler flow probe to determine the time to vessel occlusion.

-

Endpoint Measurement: After a set period, excise the thrombosed arterial segment and measure the thrombus weight.

Venous Thrombosis Model in Rabbits (Vena Cava Thread Model)

This model simulates venous thromboembolism.[5]

Protocol:

-

Animal Preparation: Anesthetize New Zealand White rabbits. Isolate a segment of the inferior vena cava.

-

Thrombus Induction: Introduce a foreign object, such as a cotton thread, into the lumen of the vena cava to induce thrombus formation.

-

This compound Administration: Administer this compound via intravenous infusion starting 60 minutes before the initiation of thrombosis.[5]

-

Endpoint Measurement: After a predetermined duration, retrieve the thread and the associated thrombus. The thrombus is then dried and weighed.

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This model is a common method for inducing focal ischemic stroke.[13][14]

Protocol:

-

Animal Preparation: Anesthetize the mouse. Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Introduce a filament (e.g., a 5-0 monofilament suture with a rounded tip) into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[13]

-

This compound Administration: Administer this compound (e.g., via intraperitoneal injection) immediately after MCA occlusion.[9]

-

Reperfusion (for transient MCAO): After a specific duration (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

-

Endpoint Measurement: After 24 hours, euthanize the mouse and section the brain. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.[15]

Conclusion

The animal models described in this guide are invaluable tools for the preclinical investigation of this compound and other antithrombotic agents. The choice of model depends on the specific research question, whether it pertains to venous or arterial thrombosis, or stroke. The provided quantitative data and detailed protocols offer a foundation for designing robust studies and for the interpretation of results in the context of existing literature. The visualization of the coagulation cascade and experimental workflows aims to provide a clear conceptual framework for this area of research. As with all animal research, careful consideration of ethical guidelines and the principles of the 3Rs (Replacement, Reduction, and Refinement) is paramount.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Arterial antithrombotic and bleeding time effects of this compound, a direct factor Xa inhibitor, in combination with antiplatelet therapy in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calibration and validation of the rabbit model of electrolytic‐mediated arterial thrombosis against the standard‐of‐care anticoagulant this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calibration and validation of the rabbit model of electrolytic-mediated arterial thrombosis against the standard-of-care anticoagulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound decreases brain thrombin activity in a male mouse model of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Apixaban: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Apixaban, a direct oral anticoagulant (DOAC), is a highly selective, reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Beyond its well-established antithrombotic effects, a growing body of evidence suggests that this compound possesses significant anti-inflammatory properties. This technical guide synthesizes the current understanding of the non-hemostatic, anti-inflammatory effects of this compound, detailing its mechanism of action, impact on inflammatory biomarkers, and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the pleiotropic effects of this compound and its potential therapeutic applications beyond anticoagulation.

Introduction: The Intersection of Coagulation and Inflammation

The coagulation and inflammatory cascades are intricately linked, with significant crosstalk between their respective mediators. Proteases involved in coagulation, notably Factor Xa (FXa) and thrombin, can activate Protease-Activated Receptors (PARs) on various cell types, including endothelial cells, platelets, and immune cells.[4][5] This activation triggers pro-inflammatory signaling pathways, leading to the production of cytokines, chemokines, and adhesion molecules, thereby perpetuating an inflammatory state. This compound's primary mechanism of action, the direct inhibition of FXa, positions it as a potential modulator of this inflammation-coagulation axis.[1][2][3]

Mechanism of Anti-Inflammatory Action

This compound's anti-inflammatory effects are primarily attributed to its inhibition of FXa, which in turn attenuates downstream inflammatory signaling. The key mechanisms identified in the literature are:

-

Modulation of Protease-Activated Receptor (PAR) Signaling: FXa is a known agonist of PAR-2.[4][5][6] By inhibiting FXa, this compound prevents the activation of PAR-2, thereby downregulating subsequent inflammatory responses.[4]

-

Inhibition of Pro-inflammatory Cytokine Production: Both in vitro and in vivo studies have demonstrated that this compound can reduce the levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Transforming Growth Factor-beta 1 (TGF-β1).[7][8]

-

Downregulation of Adhesion Molecule Expression: this compound has been shown to decrease the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, which are crucial for leukocyte recruitment to sites of inflammation.[9]

-

Suppression of Intracellular Signaling Pathways: Research suggests that this compound can inhibit the activation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathways.[4][10]

-

Reduction of Oxidative Stress: In models of endothelial dysfunction, this compound has been observed to decrease the production of reactive oxygen species (ROS), a key contributor to inflammatory processes.[9][11]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels

| Cytokine | Study Population/Model | Treatment Group | Control Group | Percentage Reduction/Change | p-value | Reference |

| IL-6 | Patients with Nephrotic Syndrome | This compound | Warfarin | More pronounced decrease in this compound group | < 0.05 | [7] |

| TNF-α | Patients with Nephrotic Syndrome | This compound | Warfarin | More pronounced decrease in this compound group | < 0.05 | [7] |

| TGF-β1 | Patients with Nephrotic Syndrome | This compound | Warfarin | More pronounced decrease in this compound group | < 0.05 | [7] |

Table 2: Effect of this compound on Adhesion Molecule Expression and Oxidative Stress

| Marker | Cell/Tissue Model | Treatment | Control | Percentage Reduction/Change | p-value | Reference |

| VCAM-1 | Human Microvascular Endothelial Cells (HMEC) | This compound + Uremic Serum | Uremic Serum | 178 ± 14% to 89 ± 2% | < 0.05 | [9] |

| VCAM-1 | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound + Uremic Serum | Uremic Serum | 324 ± 71% to 142 ± 25% | < 0.05 | [9] |

| ICAM-1 | Human Microvascular Endothelial Cells (HMEC) | This compound + Uremic Serum | Uremic Serum | 388 ± 60% to 111 ± 10% | < 0.05 | [9] |

| ICAM-1 | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound + Uremic Serum | Uremic Serum | 148 ± 9% to 90 ± 7% | < 0.05 | [9] |

| ROS Levels | Human Microvascular Endothelial Cells (HMEC) | This compound + Uremic Serum | Uremic Serum | 173 ± 21% to 114 ± 13% | < 0.05 | [9] |

| ROS Levels | Human Umbilical Vein Endothelial Cells (HUVEC) | This compound + Uremic Serum | Uremic Serum | 165 ± 14% to 127 ± 7% | < 0.05 | [9] |

Experimental Protocols

In Vitro Model of Endothelial Dysfunction in Uremia

-

Cell Culture: Human Microvascular Endothelial Cells (HMEC) and Human Umbilical Vein Endothelial Cells (HUVEC) were cultured under standard conditions.

-

Induction of Endothelial Dysfunction: Cells were exposed to a pool of sera from patients with uremia to mimic the uremic milieu.

-

Treatment: Cells were co-incubated with uremic serum and this compound.

-

Analysis of Adhesion Molecules: The expression of VCAM-1 and ICAM-1 was quantified using appropriate immunoassays.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using a fluorescent probe-based assay.

-

Western Blot Analysis: The activation of signaling proteins such as p38MAPK and p42/44 was assessed by Western blotting.[9]

Study in Patients with Nephrotic Syndrome

-

Study Design: A prospective longitudinal cohort study was conducted with patients diagnosed with nephrotic syndrome.

-

Treatment Groups: Patients were divided into two groups, one receiving this compound and the other receiving warfarin.

-

Sample Collection: Serum and urine samples were collected at baseline, 1 month, and 6 months.

-

Cytokine Measurement: Levels of IL-6, TNF-α, and TGF-β1 in serum and urine were measured using enzyme-linked immunosorbent assays (ELISA).

-

Statistical Analysis: The changes in cytokine levels between the two groups over the 6-month period were compared using appropriate statistical tests.[7]

Signaling Pathways and Experimental Visualizations

This compound's a of FXa-Mediated Inflammatory Signaling

Caption: this compound inhibits FXa, preventing PAR-2 activation and downstream inflammatory signaling.

Experimental Workflow for In Vitro Endothelial Dysfunction Model

Caption: Workflow for assessing this compound's effect on endothelial dysfunction in vitro.

Discussion and Future Directions

The evidence to date strongly suggests that this compound's therapeutic effects may extend beyond its primary role in anticoagulation. Its ability to modulate key inflammatory pathways presents an exciting avenue for further research and potential clinical applications in diseases with a significant inflammatory component.

Future research should focus on:

-

Elucidating Detailed Molecular Mechanisms: Further investigation is needed to fully understand the intricate molecular interactions through which this compound exerts its anti-inflammatory effects.

-

Clinical Trials in Inflammatory Diseases: Well-designed clinical trials are warranted to evaluate the efficacy of this compound as an anti-inflammatory agent in conditions such as atherosclerosis, inflammatory bowel disease, and other chronic inflammatory disorders.[12]

-

Biomarker Discovery: Identifying specific biomarkers that can predict the anti-inflammatory response to this compound could help in patient stratification and personalized medicine.

Conclusion

This compound, a direct FXa inhibitor, demonstrates significant anti-inflammatory properties by modulating PAR signaling and downregulating the production of pro-inflammatory cytokines and adhesion molecules. The compiled data and experimental evidence provide a strong rationale for the continued investigation of this compound's pleiotropic effects. This technical guide serves as a foundational resource to inform and guide future research into the non-anticoagulant therapeutic potential of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | this compound Enhances Vasodilatation Mediated by Protease-Activated Receptor 2 in Isolated Rat Arteries [frontiersin.org]

- 6. This compound Enhances Vasodilatation Mediated by Protease-Activated Receptor 2 in Isolated Rat Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and antiplatelet effects of non-vitamin K antagonist oral anticoagulants in acute phase of ischemic stroke patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Downregulates Endothelial Inflammatory and Prothrombotic Phenotype in an In Vitro Model of Endothelial Dysfunction in Uremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory and Anticancer Effects of Anticoagulant Therapy in Patients with Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound for Inflammatory Bowel Disease · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]

A Technical Guide to the Discovery and Development of Novel Factor Xa Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and development of novel, direct-acting Factor Xa (FXa) inhibitors, a cornerstone of modern anticoagulant therapy. We will explore the mechanism of action, discovery strategies, key preclinical data, and the experimental protocols essential for their evaluation.

Introduction: The Central Role of Factor Xa in Coagulation

The blood coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa occupies a critical juncture in this cascade, linking both the intrinsic (contact activation) and extrinsic (tissue factor) pathways to the final common pathway.[1] Specifically, FXa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then acts on fibrinogen to generate fibrin monomers, which polymerize to form the structural basis of a clot. Given that one molecule of FXa can catalyze the formation of approximately 1,000 thrombin molecules, its inhibition is a highly effective strategy for preventing thrombosis.[1]

The development of direct oral anticoagulants (DOACs) targeting FXa, such as rivaroxaban, apixaban, and edoxaban, has revolutionized the management of thromboembolic disorders.[2][3] These agents offer predictable pharmacokinetics and a wider therapeutic window compared to traditional anticoagulants like warfarin, eliminating the need for routine coagulation monitoring.[4][5][6]

Mechanism of Action and Discovery Pathway

The primary mechanism of direct FXa inhibitors is the competitive, reversible binding to the active site of the FXa enzyme. This prevents FXa from binding to and activating its substrate, prothrombin, thereby inhibiting thrombin generation and subsequent clot formation.

The Coagulation Cascade

The following diagram illustrates the pivotal position of Factor Xa in the coagulation cascade and the point of intervention for FXa inhibitors.

A Typical Drug Discovery Workflow

The journey from concept to a clinical FXa inhibitor follows a structured path, beginning with target validation and progressing through rigorous screening and optimization phases.

Preclinical Evaluation: Quantitative Data

The preclinical assessment of novel FXa inhibitors involves a battery of in vitro and in vivo tests to characterize their potency, selectivity, and pharmacokinetic profiles.

In Vitro Potency and Selectivity

A successful inhibitor must be highly potent against FXa while demonstrating significant selectivity over other related serine proteases to minimize off-target effects.

| Compound | FXa Ki (nM) | Selectivity vs. Thrombin | Reference |

| Rivaroxaban | 0.4 | >10,000-fold | [7] |

| This compound | 0.08 | >37,500-fold | [8] |

| Edoxaban | 0.26 | >10,000-fold | [3] |

| Betrixaban | 1.5 | >1,000-fold | [2] |

| RPR130737 | 2.4 | >1,000-fold | [9] |

Table 1: In Vitro Potency (Ki) and Selectivity of Selected FXa Inhibitors.

In Vitro Anticoagulant Activity

The effect of inhibitors on plasma clotting times is evaluated using standard coagulation assays. The concentration required to double the baseline clotting time is a key metric.

| Compound | Prothrombin Time (PT) Doubling Conc. (µM) | aPTT Doubling Conc. (µM) | Reference |

| This compound | 3.6 | 7.4 | [8] |

| RPR130737 | 0.86 | 0.32 | [9] |

Table 2: In Vitro Anticoagulant Activity in Human Plasma.

Pharmacokinetic Properties of Approved Oral FXa Inhibitors

The clinical utility of an oral anticoagulant is heavily dependent on its pharmacokinetic profile, including bioavailability, half-life, and route of elimination.[4][10]

| Parameter | Rivaroxaban | This compound | Edoxaban |

| Oral Bioavailability (%) | 60-80 | ~50 | ~62 |

| Time to Peak (Tmax, hours) | 2-4 | 1-3 | 1-2 |

| Plasma Half-life (T1/2, hours) | 5-13 | 8-15 | 10-14 |

| Plasma Protein Binding (%) | 92-95 | ~87 | ~55 |

| Renal Excretion (%) | ~33 (active) | ~27 | ~50 |

Table 3: Comparative Pharmacokinetic Properties of Approved DOACs. (Data synthesized from[4],[11],[5],[6])

Key Experimental Protocols

Detailed and standardized protocols are crucial for the reliable evaluation and comparison of novel inhibitor candidates.

Factor Xa Enzymatic Inhibition Assay (Chromogenic)

This assay quantifies the direct inhibitory effect of a compound on purified FXa enzyme activity.

Principle: The assay measures the residual activity of FXa after incubation with an inhibitor. FXa cleaves a chromogenic substrate, releasing a colored molecule (e.g., p-nitroaniline), which is quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitor's potency.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 150 mM) and CaCl₂ (e.g., 5 mM).

-

Enzyme Solution: Purified human Factor Xa is diluted in assay buffer to a final concentration of ~0.5-1 nM.

-

Substrate Solution: A chromogenic FXa substrate (e.g., Spectrozyme FXa) is diluted in assay buffer to a concentration of ~0.1-0.5 mM.

-

Inhibitor Solutions: Test compounds are serially diluted in DMSO and then further diluted into assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of inhibitor solution or vehicle control to each well.

-

Add 50 µL of the pre-warmed (37°C) FXa enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to each well.

-

Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V) from the linear portion of the kinetic read.

-

Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. The Kᵢ can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

-

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.[12][13]

Principle: Clotting is initiated by adding a mixture of tissue factor (thromboplastin) and calcium to citrated plasma. The time taken for a fibrin clot to form is measured. FXa inhibitors prolong the PT by directly inhibiting FXa in the common pathway.[1]

Methodology:

-

Sample Preparation:

-

Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).

-

Prepare platelet-poor plasma (PPP) by centrifuging the blood at ~2500 x g for 15 minutes.[14]

-

Spike the PPP with various concentrations of the test inhibitor or vehicle control.

-

-

Assay Procedure:

-

Pre-warm 100 µL of the plasma sample in a coagulometer cuvette at 37°C for 3 minutes.[15]

-

Add 200 µL of pre-warmed PT reagent (thromboplastin-calcium mixture) to the cuvette to start the reaction and the timer.[15]

-

The coagulometer automatically detects clot formation and records the clotting time in seconds.

-

-

Data Analysis:

-

Results are reported as the clotting time in seconds.

-

The concentration of inhibitor required to double the baseline PT of the control plasma is calculated.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.[12][16]

Principle: The intrinsic pathway is initiated by adding a contact activator (e.g., silica, kaolin) and phospholipids (a platelet substitute) to citrated plasma.[16] After a brief incubation, calcium is added to trigger the clotting cascade. The time to clot formation is measured.

Methodology:

-

Sample Preparation:

-

Prepare inhibitor-spiked or control platelet-poor plasma as described for the PT assay.

-

-

Assay Procedure:

-

Pipette 100 µL of the plasma sample into a coagulometer cuvette.[15]

-

Add 100 µL of aPTT reagent (containing activator and phospholipid) to the plasma.[15]

-

Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of contact factors.[14][15]

-

Add 100 µL of pre-warmed calcium chloride (e.g., 0.025 M) to initiate clotting and start the timer.[15]

-

The coagulometer detects and records the time to clot formation.

-

-

Data Analysis:

-

Results are reported as the clotting time in seconds.

-

The concentration of inhibitor required to double the baseline aPTT is determined.

-

In Vivo Models for Efficacy and Safety

Animal models are indispensable for evaluating the antithrombotic efficacy and bleeding risk of new FXa inhibitors before they can be advanced to human trials.[17][18][19] Common models include:

-

Venous Thrombosis Models: Often involve stenosis (narrowing) or ligation of a major vein (e.g., vena cava) in rodents or rabbits to induce stasis and thrombus formation.[20]

-

Arterial Thrombosis Models: Typically induced by applying ferric chloride (FeCl₃) to an artery (e.g., carotid artery), causing endothelial injury and leading to occlusive thrombus formation.[20]

-

Arteriovenous (AV) Shunt Models: An external shunt is placed between an artery and a vein in larger animals (e.g., rabbits, baboons), often containing a thrombogenic surface (like a cotton thread) to measure thrombus mass accumulation over time.[18]

-

Bleeding Time Models: Assess safety by measuring the duration of bleeding after a standardized injury, such as a tail transection in a rat.

Conclusion and Future Directions

The discovery of direct FXa inhibitors has been a triumph of rational drug design, yielding safer and more convenient therapies for patients at risk of thrombosis.[2] The development process, underpinned by the rigorous experimental protocols and evaluation cascades detailed in this guide, provides a clear framework for future innovation. Current and future research focuses on developing FXa inhibitors with improved safety profiles, exploring novel indications, and creating effective reversal agents to manage major bleeding events.[1] The continued refinement of structure-activity relationships and pharmacokinetic properties will pave the way for the next generation of anticoagulants.[21]

References

- 1. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Oral Factor Xa and Thrombin Inhibitors in the Management of Thromboembolism | Annual Reviews [annualreviews.org]

- 4. tandfonline.com [tandfonline.com]

- 5. vbn.aau.dk [vbn.aau.dk]

- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro characterization of a novel factor Xa inhibitor, RPR 130737 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and pharmacodynamics of direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Direct Oral Anticoagulants in Patients with Renal Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monitoring of Anticoagulant Therapy in Heart Disease: Considerations for the Current Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atlas-medical.com [atlas-medical.com]

- 15. researchgate.net [researchgate.net]

- 16. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 17. Animal Models of Thrombosis From Zebrafish to Nonhuman Primates: Use in the Elucidation of New Pathologic Pathways and the Development of Antithrombotic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. ahajournals.org [ahajournals.org]

- 20. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis [mdpi.com]

- 21. Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel [6,6,5] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Apixaban's Off-Target Landscape: A Technical Exploration of Cellular Effects

An In-Depth Technical Guide for Researchers and Drug Development Professionals on the Potential Off-Target Effects of Apixaban in Cellular Models.

Introduction

This compound, a direct factor Xa inhibitor, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic events. While its on-target mechanism of action is well-characterized, emerging evidence from in vitro studies suggests that this compound may exert off-target effects in various cellular models. These effects, observed at concentrations that may be clinically relevant, warrant a deeper investigation to fully understand the pharmacological profile of this drug. This technical guide provides a comprehensive overview of the current knowledge on this compound's potential off-target effects, focusing on its impact on cancer cells, endothelial cells, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Effects of this compound on Cellular Models

The following tables summarize the key quantitative data from studies investigating the off-target effects of this compound on various cellular parameters.

| Cell Line | Parameter | This compound Concentration | Incubation Time | Result | Reference |

| Cancer Cell Lines | |||||

| OVCAR3 (ovarian cancer) | Proliferation | 5 µg/mL | 96 hours | Statistically significant reduction (p = 0.0005) | [1][2] |

| CaCO-2 (colon cancer) | Proliferation | 5 µg/mL | 96 hours | Statistically significant reduction (p = 0.0001) | [1][2] |

| LNCaP (prostate cancer) | Proliferation | 5 µg/mL | 96 hours | Statistically significant reduction (p = 0.0001) | [1][2] |

| MDA MB 231 (breast cancer) | Proliferation | 5 µg/mL | 96 hours | No statistically significant difference (p = 0.11) | [1][2] |

| U937 (histiocytic lymphoma) | Proliferation | 5 µg/mL | 96 hours | No statistically significant difference (p = 0.21) | [1][2] |

| OVCAR3, MDA MB 231, CaCO-2, U937 | Mortality | 5 µg/mL | 96 hours | Statistically significant increase | [2] |

| LNCaP | Mortality | 5 µg/mL | 96 hours | No statistically significant difference | [1] |

| OVCAR3 | Cell Migration | 5 µg/mL | 24 hours post-scratch | Reduced migratory capacity | [2] |

| CaCO-2 | Cell Migration | 5 µg/mL | 24 hours post-scratch | Reduced migratory capacity | [2] |

| Endothelial Cells (Uremic Serum Model) | |||||

| HMEC (microvascular) | VCAM-1 Expression | 60 ng/mL | Not specified | Decrease from 178 ± 14% to 89 ± 2% of control | |

| HUVEC (macrovascular) | VCAM-1 Expression | 60 ng/mL | Not specified | Decrease from 324 ± 71% to 142 ± 25% of control | |

| HMEC | ICAM-1 Expression | 60 ng/mL | Not specified | Decrease from 388 ± 60% to 111 ± 10% of control | |

| HUVEC | ICAM-1 Expression | 60 ng/mL | Not specified | Decrease from 148 ± 9% to 90 ± 7% of control | |

| HMEC | eNOS Expression | 60 ng/mL | Not specified | Increase from 72 ± 8% to 95 ± 10% of control | |

| HUVEC | p38MAPK Activation | 60 ng/mL | Not specified | Inhibition from 139 ± 15% to 48 ± 15% of control | [3] |

| HUVEC | p42/44 (ERK1/2) Activation | 60 ng/mL | Not specified | Inhibition from 411 ± 66% to 177 ± 57% of control | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from the study by Guasti et al. (2017) investigating the effect of this compound on cancer cell proliferation.[1][2]

-

Cell Seeding: Cancer cell lines (OVCAR3, MDA MB 231, CaCO-2, LNCaP, U937) and normal fibroblast cultures were seeded in 96-well plates at a density of 5 x 104 cells/well.

-

Treatment: Cells were treated with increasing concentrations of this compound (0.1, 0.2, 0.5, 1, and 5 µg/mL) for 24, 48, 72, and 96 hours. Control cells were incubated with the vehicle.

-

MTT Reagent Addition: After the incubation period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.

-

Incubation: The plates were incubated for 3 hours at 37°C.

-

Formazan Solubilization: The medium was discarded, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance was measured at 595 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

Apoptosis and Necrosis Assessment (Fluorescence Microscopy)

This protocol, also from Guasti et al. (2017), was used to distinguish between apoptotic and necrotic cell death.[1]

-

Cell Staining: After treatment with this compound (5 µg/mL for 96 hours), cells were stained with a combination of Apopxin Green indicator (for apoptosis) and 7-AAD (7-aminoactinomycin D) for necrosis.

-

Microscopy: The stained cells were visualized using a fluorescence microscope.

-

Image Acquisition: Images were captured through FITC (green) and TRITC (red) channels.

-

Image Analysis: Individual channel images from the same cell population were merged to simultaneously visualize apoptotic (green) and necrotic (red) cells.

Cell Migration Assessment (Scratch Assay)

The following protocol for a scratch assay is based on the methodology described by Guasti et al. (2017).[2]

-

Cell Culture: Cancer cell lines (OVCAR3 and CaCO-2) were grown to confluence in culture plates.

-

Pre-treatment: Cells were incubated with this compound (5 µg/mL) for 96 hours.

-

Scratch Creation: A sterile pipette tip was used to create a linear "scratch" or wound in the confluent cell monolayer.

-

Monitoring: The wound healing process was monitored by microscopy at different time points (0, 6, and 24 hours).

-

Data Analysis: The number of cells that migrated into the scratched area after 24 hours was quantified and expressed as Ncell/Area.